![molecular formula C9H5ClOS B1405855 7-Chlorobenzo[b]thiophene-2-carbaldehyde CAS No. 477735-67-4](/img/structure/B1405855.png)

7-Chlorobenzo[b]thiophene-2-carbaldehyde

Descripción general

Descripción

“7-Chlorobenzo[b]thiophene-2-carbaldehyde” is an organic compound that belongs to the family of heterocyclic compounds. It contains a thiophene ring with an aldehyde functional group at the 2-carbon position. Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry .

Synthesis Analysis

Thiophene-based analogs have been developed by medicinal chemists to produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules . For instance, Mehta et al. developed a new class of 4-(1-(3-chlorobenzo[b]thiophene-2-carbonyl)-1H-indol-3-yl)-7, 7-dimethyl-3,4,7,8-tetrahydroquinazoline 2,5(1H,6H)dione thiophene derivatives .

Molecular Structure Analysis

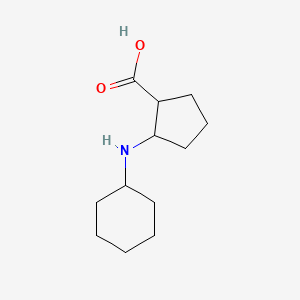

The molecular structure of “7-Chlorobenzo[b]thiophene-2-carbaldehyde” is represented by the formula C10H6Cl2OS. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .

Chemical Reactions Analysis

Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

7-Chlorobenzo[b]thiophene-2-carbaldehyde and its analogs are synthesized using various chemical processes. Paul and Muthusubramanian (2011) described a method involving Vilsmeier’s reagent treatment of substituted diphenacyl sulfides or disulfides, leading to benzfused 3-chlorothiophene-2-carbaldehydes through a Domino Vilsmeier–Haack reaction/ring closure sequence (Paul & Muthusubramanian, 2011).

Dickinson and Iddon (1971) discussed the synthesis of various derivatives from 5-chlorobenzo[b]thiophen using metallation with n-butyl-lithium and subsequent reactions to produce different compounds (Dickinson & Iddon, 1971).

Rahman and Scrowston (1984) synthesized 7-chlorobenzo[b]thiophene-2-carbaldehyde from 3-chloro-2-mercaptobenzoic acid and other precursors (Rahman & Scrowston, 1984).

Polymerization and Characterization

- Al-Hamdan et al. (2021) demonstrated the polymerization of thiophene-2-carbaldehyde using hydrochloric acid as a catalyst in alcohol solvent, resulting in polymers with specific morphological properties (Al-Hamdan, Al-Falah, & Al-Deri, 2021).

Optical and Physicochemical Properties

- Bogza et al. (2018) explored the optical properties of 2-functionally substituted thieno[3,2-c]quinolines derived from thiophene-2-carbaldehydes, indicating potential applications as invisible ink dyes due to their fluorescence properties (Bogza et al., 2018).

Reactivity and Stability

- Salman (1982) investigated the conformational preference in thiophene-2-carbaldehyde, crucial for understanding its reactivity and stability in various solvents (Salman, 1982).

Biological and Pharmacological Applications

Isloor et al. (2010) synthesized new benzo[b]thiophene derivatives with potential pharmacological properties, such as antimicrobial and anti-inflammatory activities (Isloor, Kalluraya, & Pai, 2010).

Ali et al. (2013) synthesized 4-arylthiophene-2-carbaldehyde compounds and evaluated their biological activities, including antibacterial and anti-inflammatory properties (Ali et al., 2013).

Direcciones Futuras

Thiophene and its derivatives have attracted great interest in industry as well as academia . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Propiedades

IUPAC Name |

7-chloro-1-benzothiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClOS/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMLIAHVNZRIOKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)SC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chlorobenzo[b]thiophene-2-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-Dichloro-6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1405775.png)

![2-Thia-6-azaspiro[3.3]heptane hemioxalate](/img/structure/B1405779.png)

![2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine](/img/structure/B1405780.png)

![tert-Butyl 2-[(prop-2-yn-1-ylamino)carbonyl]piperidine-1-carboxylate](/img/structure/B1405789.png)

![(2R)-2-{[(Tert-butoxycarbonyl)amino]methyl}-4,4-dimethylpentanoic acid](/img/structure/B1405795.png)